5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid
Description
Properties
IUPAC Name |
5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3INO3/c1-4-2-5(14)3-6(8(16)17)7(4)15-9(18)10(11,12)13/h2-3H,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKCXZFFQJBJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the following structural features:
- Iodine Atom : Enhances electrophilicity and potential for halogen bonding.
- Trifluoroacetamide Group : Increases lipophilicity and binding affinity to biological targets.
- Methyl Group : Influences steric properties and solubility.
The synthesis typically involves:
- Acetylation : Using acetyl chloride in the presence of a Lewis acid catalyst.
- Formation of Trifluoroacetamide : Reaction with trifluoroacetic anhydride in a basic medium like pyridine.
Antimicrobial Activity
5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid has demonstrated notable antimicrobial properties. Studies indicate:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 3.90 µg/mL. This is particularly relevant given the rising antibiotic resistance observed in strains like MRSA .
- Fungal Activity : Moderate activity against Candida albicans, with an MIC ranging from 7.80 to 62.50 µg/mL .
Anticancer Properties
The compound has shown promising results in various cancer cell lines:
- Cytotoxicity : Exhibits IC50 values in the low micromolar range against A549 (lung cancer) cells, indicating significant antiproliferative activity .
- Mechanism of Action : Induces apoptosis through caspase activation pathways, specifically caspase-3/7, leading to increased apoptotic cell death in treated cancer cells .
The biological effects of 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoroacetamide group may enhance binding to target enzymes or receptors, modulating their activity.
- Halogen Bonding : The iodine atom facilitates interactions with nucleophilic sites on biomolecules, potentially leading to increased reactivity and specificity.
- Apoptotic Induction : Activation of caspases suggests a pathway through which the compound exerts its anticancer effects, downregulating anti-apoptotic proteins like Bcl2 .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid and analogous iodo-substituted benzoic acids:
Structural and Electronic Effects
- Substituent Position : The target compound’s iodine at position 5 contrasts with 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid (iodine at position 3), altering steric interactions and electronic distribution.
- Electron-Withdrawing Groups: The trifluoroacetyl amino group (target compound) is more polar and electron-withdrawing than methoxy () or trifluoromethyl (), increasing the carboxylic acid’s acidity.
- Iodine’s Role : Iodine’s polarizability and size enhance van der Waals interactions, likely increasing melting points compared to fluorine-substituted analogs (e.g., ) .
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (371.09 g/mol, estimated) compared to analogs suggests reduced solubility in aqueous media unless counterbalanced by polar groups like trifluoroacetyl.
- Melting Points: 5-Iodoanthranilic acid’s high melting point (219–221°C) reflects strong hydrogen bonding via its amino group .
Reactivity and Functional Implications
- Acidity: The trifluoroacetyl amino group’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to methoxy (electron-donating) or trifluoromethyl groups. This property could enhance interactions with biological targets, such as enzymes requiring deprotonated carboxylates for binding .
- Antioxidant Potential: While highlights hydroxyl groups as critical for antioxidant activity in benzoic acids, the target compound’s trifluoroacetyl and iodo substituents may stabilize radicals through resonance or inductive effects, albeit less effectively than hydroxylated analogs .
- Pharmaceutical Utility : The trifluoroacetyl group improves metabolic stability compared to primary amines (e.g., 5-Iodoanthranilic acid), making the compound a promising candidate for drug development .
Q & A
Q. What are the recommended synthetic routes for 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid, and what critical parameters influence yield?
- Methodological Answer : A plausible synthesis involves sequential functionalization of a benzoic acid scaffold. Starting with methyl 3-methyl-2-aminobenzoate, trifluoroacetylation of the amine group can be achieved using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Subsequent iodination at the 5-position may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃). Hydrolysis of the methyl ester to the carboxylic acid is typically performed using aqueous NaOH or LiOH. Critical parameters include:
- Temperature : Controlled iodination (0–25°C) to avoid side reactions.
- Protecting Groups : Use of methyl ester to prevent carboxylate interference during trifluoroacetylation.
- Purification : Column chromatography or recrystallization to isolate intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoroacetyl group shows a distinct carbonyl signal at ~170 ppm (¹³C). The aromatic proton splitting pattern confirms substitution (e.g., 5-iodo vs. 3-methyl positions).
- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch for trifluoroacetyl and carboxylic acid).
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~373 (C₁₁H₈F₃INO₂), with fragmentation patterns indicating loss of COOH or CF₃CO groups .
Q. What purification strategies are effective for isolating 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water phases.
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Advanced Research Questions
Q. What challenges arise in achieving regioselective iodination during synthesis, and how can they be mitigated?
- Methodological Answer : Competing iodination at non-target positions (e.g., 4- or 6-positions) may occur due to electron-donating/withdrawing effects. Strategies include:
Q. How does the trifluoroacetyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances hydrolytic stability at acidic pH but may degrade under strongly basic conditions (pH > 10). Stability assessments involve:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., free amine or defluorinated species) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.
- Solvent Effects : Use COSMO-RS to model solvation energies in polar aprotic solvents .
Q. How does the iodine substituent affect the compound’s potential as a radiotracer or in cross-coupling reactions?
- Methodological Answer : The iodine atom enables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
